molecular formula C20H24N2O5S B4184903 2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B4184903
M. Wt: 404.5 g/mol
InChI Key: JDVNOEXXELGXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an ethoxyphenyl group and a morpholinylsulfonylphenyl group connected via an acetamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 4-ethoxyphenylacetic acid: This can be achieved through the ethylation of phenylacetic acid.

    Formation of 4-(4-morpholinylsulfonyl)aniline:

    Coupling Reaction: The final step involves coupling 4-ethoxyphenylacetic acid with 4-(4-morpholinylsulfonyl)aniline under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyaniline.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholinylsulfonyl group suggests potential interactions with sulfonamide-binding sites, while the ethoxyphenyl group may facilitate membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxyphenylacetamide: Lacks the morpholinylsulfonyl group, making it less versatile in biological applications.

    4-(4-morpholinylsulfonyl)aniline: Lacks the ethoxyphenyl group, which may reduce its chemical reactivity.

    N-(4-morpholinylsulfonyl)benzamide: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-2-27-18-7-3-16(4-8-18)15-20(23)21-17-5-9-19(10-6-17)28(24,25)22-11-13-26-14-12-22/h3-10H,2,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNOEXXELGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.